molecular formula C7H7NO5P- B1653430 4-Nitrophenyl methylphosphonate CAS No. 1832-64-0

4-Nitrophenyl methylphosphonate

Cat. No.: B1653430
CAS No.: 1832-64-0
M. Wt: 216.11
InChI Key: VJPXTXIEAOSJBR-UHFFFAOYSA-M
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Description

4-Nitrophenyl methylphosphonate is an organic compound characterized by a nitro group (-NO2) attached to a phenyl ring, which is further connected to a methylphosphonate group. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Safety and Hazards

While specific safety data for 4-Nitrophenyl methylphosphonate was not found, similar compounds like 4-Nitrophenyl phosphate are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 4-Nitrophenyl methylphosphonate could involve further exploration of its catalytic reduction by nanostructured materials . Additionally, its role in microbial metabolism and its impact on the carbon cycle of the oligotrophic ocean could be areas of interest .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl methylphosphonate is acetylcholinesterase (AChE) . AChE is a critical enzyme that breaks down acetylcholine, a neurotransmitter, in the synapses and neuromuscular junctions. By inhibiting AChE, this compound affects the regulation of acetylcholine, leading to an accumulation of this neurotransmitter .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing it from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synapses, leading to overstimulation of the nervous system .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for signal transmission in the nervous system. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an excess of acetylcholine .

Pharmacokinetics

It’s known that the compound is a potent inhibitor of ache in various tissues, including the brain, skeletal muscle, diaphragm, and serum . The time to peak brain AChE inhibition for similar compounds has been found to be about 1 hour post-exposure .

Result of Action

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synapses and neuromuscular junctions . This results in hyperstimulation of the nervous system, which can cause symptoms such as loss of consciousness, seizures, and potentially death from respiratory failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl methylphosphonate undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be reduced to an amino group under certain conditions.

  • Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron powder.

  • Substitution: The methylphosphonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like hydroxide or alkoxide ions are typically employed.

Major Products Formed:

  • Oxidation: 4-Nitroaniline

  • Reduction: 4-Aminophenyl methylphosphonate

  • Substitution: Various phosphonate derivatives

Scientific Research Applications

4-Nitrophenyl methylphosphonate is widely used in scientific research due to its unique properties. It serves as a precursor in the synthesis of other chemical compounds, a reagent in organic synthesis, and a probe in biochemical assays. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed as a tool in studying enzyme mechanisms.

  • Medicine: Investigated for potential therapeutic uses.

  • Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Nitrophenyl methylphosphonate is often compared to other nitrophenyl compounds and phosphonates. Some similar compounds include:

  • 4-Nitrophenyl ethyl methylphosphonate: A structural analog with similar biological activity.

  • 4-Nitrophenyl isopropyl methylphosphonate: Another analog with distinct reactivity and applications.

  • Phthalimidyl isopropyl methylphosphonate: A compound used in similar biochemical assays.

Uniqueness: this compound stands out due to its specific reactivity profile and its ability to act as a transition state analog in enzyme inhibition studies. Its unique structure allows for selective binding to certain enzymes, making it a valuable tool in research.

Properties

IUPAC Name

methyl-(4-nitrophenoxy)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPXTXIEAOSJBR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673142
Record name 4-Nitrophenyl methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1832-64-0
Record name 4-Nitrophenyl methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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